molecular formula C11H19NO B1519682 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-17-0

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No. B1519682
M. Wt: 181.27 g/mol
InChI Key: ULYNZYHJGBWFLO-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one and similar compounds has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one are complex and require careful control of stereochemistry . The reactions often involve the construction of an acyclic starting material, followed by a transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Application 1: Synthesis of Tropane Alkaloids

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: The review compiles the most relevant achievements in these areas .

Application 2: Drug Discovery

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Summary of the Application: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application: The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . The review summarizes the synthetic approaches to access this bicyclic architecture .
  • Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Application 3: Traditional Chinese Medicine

  • Scientific Field: Traditional Chinese Medicine .
  • Summary of the Application: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application: Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
  • Results or Outcomes: The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . This review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .

Application 4: Biomass Valorization

  • Scientific Field: Green Chemistry .
  • Summary of the Application: The 2-azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .
  • Methods of Application: The research focuses on the development of new synthetic methodologies, flow chemistry, biomass valorization, synthesis of bioactive molecules and total synthesis .
  • Results or Outcomes: The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . This review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .

Future Directions

The future directions for research on 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one and similar compounds likely involve further exploration of their synthesis and biological activities . The development of more efficient and stereoselective synthesis methods, as well as a deeper understanding of their biological activities, could lead to new applications in medicine and other fields .

properties

IUPAC Name

3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNZYHJGBWFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2CCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one

CAS RN

1087789-17-0
Record name 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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